Benzyl glutaminate
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Overview
Description
Benzyl glutaminate is a compound derived from the amino acid glutamic acid. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a benzyl group attached to the glutamate molecule, which imparts unique properties and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl glutaminate can be synthesized through the ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG NCA) using various initiators such as diethylamine, di-n-hexylamine, dicyclohexylamine, and triethylamine . The reaction conditions, including monomer concentration, reaction temperature, and time, play a crucial role in determining the molecular weight and properties of the resulting polymer .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of microbial fermentation techniques. This method is preferred due to its efficiency and scalability. The fermentation process is optimized to achieve high yields and desirable molecular weights of the compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl glutaminate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the benzyl group and the carboxyl group.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines, leading to the formation of various derivatives.
Major Products Formed
The major products formed from these reactions include benzyl alcohol, benzylamine, and various substituted glutamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl glutaminate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl glutaminate involves its interaction with various molecular targets and pathways. The benzyl group enhances the compound’s ability to penetrate cell membranes, facilitating its uptake by cells. Once inside the cell, this compound can participate in metabolic pathways, influencing cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
Poly(γ-benzyl-L-glutamate): A polypeptide with similar structural features but different applications.
Poly(γ-glutamic acid): Another derivative of glutamic acid with distinct properties and uses.
L-Glutamine: A related amino acid with various biological functions.
Uniqueness
Benzyl glutaminate stands out due to its unique combination of the benzyl group and glutamate, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring biocompatibility, biodegradability, and enhanced cellular uptake .
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
benzyl 2,5-diamino-5-oxopentanoate |
InChI |
InChI=1S/C12H16N2O3/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H2,14,15) |
InChI Key |
MKDLWJQJYMMDJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
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